The Discovery of Ammonium Borohydride: A Historical and Technical Overview
The Discovery of Ammonium Borohydride: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) is a compound of significant interest due to its exceptionally high hydrogen content, both gravimetrically (24.5 wt%) and volumetrically. This has made it a subject of research, particularly in the field of hydrogen storage. However, its inherent instability at ambient temperatures has posed a considerable challenge to its practical application. This technical guide provides an in-depth exploration of the history of ammonium borohydride's discovery, detailing the seminal experimental protocols for its synthesis and presenting key quantitative data regarding its properties.
Historical Context and Discovery
The journey to the synthesis of ammonium borohydride is rooted in the broader exploration of borohydride chemistry. In 1940, Hermann Irving Schlesinger and Herbert C. Brown first described the synthesis of alkali metal borohydrides. However, it was not until 1958 that a team led by R.W. Parry, including D. R. Schultz and P. R. Girardot, published a pivotal paper detailing the preparation of ammonium borohydride. Their work established a foundational method for synthesizing this highly reactive and unstable compound. The initial synthesis involved the reaction of a borohydride salt with an ammonium salt in a non-aqueous solvent at low temperatures, a principle that continues to underpin modern synthetic approaches.
Experimental Protocols
The synthesis of ammonium borohydride requires careful control of reaction conditions due to its thermal instability. The most common and well-documented methods are based on the original work by Parry and his collaborators, with subsequent modifications aimed at improving yield and purity.
Modified Parry Method for the Synthesis of Ammonium Borohydride
This method involves the reaction of sodium borohydride with ammonium fluoride (B91410) in liquid ammonia (B1221849).
Materials:
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Sodium borohydride (NaBH₄), finely powdered
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Ammonium fluoride (NH₄F), dried
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Anhydrous liquid ammonia (NH₃)
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Ethanol/dry ice bath
Procedure:
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In a reaction vessel equipped with a magnetic stirrer, combine finely powdered ammonium fluoride and sodium borohydride.
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Purge the apparatus with dry nitrogen gas.
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Cool the reaction vessel to approximately -80°C using an ethanol/dry ice bath and condense anhydrous ammonia into the vessel.
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Raise the temperature of the reaction mixture to between -45°C and -50°C and stir vigorously. The reaction is typically carried out for several hours.
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After the reaction is complete, cool the apparatus back to -80°C.
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The product, ammonium borohydride, is soluble in liquid ammonia and is separated from the insoluble sodium fluoride byproduct by low-temperature filtration.
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The liquid ammonia is then removed by vacuum evaporation at a temperature below -60°C to yield white, crystalline ammonium borohydride.
This procedure has been reported to produce ammonium borohydride with yields ranging from 80-92%.[1]
Quantitative Data
The practical application of ammonium borohydride is largely dictated by its physical and chemical properties, particularly its stability and solubility.
Table 1: Physical and Stability Properties of Ammonium Borohydride
| Property | Value | Reference |
| Molecular Formula | NH₄BH₄ | |
| Molecular Weight | 32.88 g/mol | |
| Hydrogen Content | 24.5 wt% | [1] |
| Decomposition Temperature | Unstable above -20°C | |
| Half-life at Room Temp. | ~6 hours | [2][3] |
Table 2: Synthesis Methods and Reported Yields
| Reactants | Solvent | Temperature | Reported Yield | Reference |
| NaBH₄ + NH₄F | Liquid NH₃ | -45 to -50°C | 80-92% | [1] |
| NaBH₄ + (NH₄)₂SO₄ | THF/NH₃ | 0°C to RT | 92% (of NH₃BH₃) | [4][5] |
| LiBH₄ + NH₄F | Liquid NH₃/THF | -78°C to RT | 99% (of NH₃BH₃) | [1] |
Note: Some synthesis methods are optimized for the production of ammonia borane (B79455) (NH₃BH₃), for which ammonium borohydride is a key intermediate.
Table 3: Solubility Data
| Compound | Solvent | Temperature | Solubility ( g/100g solvent) | Reference |
| Ammonia Borane | Liquid NH₃ | Room Temp. | 72.2 | [6] |
| Ammonia Borane | THF | Room Temp. | 20.0 | [6] |
| Sodium Borohydride | Liquid NH₃ | 25°C | 104 | [7] |
| Sodium Borohydride | THF | 20°C | 0.1 | [8] |
While specific solubility data for ammonium borohydride is scarce due to its instability, it is known to be soluble in liquid ammonia.
Mandatory Visualizations
Historical Timeline of Ammonium Borohydride Discovery```dot
Caption: A simplified workflow diagram for the synthesis of ammonium borohydride via the modified Parry method.
Decomposition Pathway
Ammonium borohydride is metastable and decomposes, particularly as the temperature rises above its stability threshold. The decomposition process is complex and can yield a variety of products. The primary decomposition reaction at low temperatures is believed to proceed as follows:
NH₄BH₄ → NH₃BH₃ + H₂
This initial decomposition to ammonia borane and hydrogen is a key reason for the interest in ammonium borohydride as a hydrogen storage material. At higher temperatures, further decomposition of ammonia borane can occur, leading to the formation of borazine (B1220974) (B₃N₃H₆), polyaminoboranes, and eventually boron nitride (BN), with the release of more hydrogen and some ammonia. The specific decomposition products and their relative amounts are highly dependent on the temperature, pressure, and presence of any catalysts.
Conclusion
The discovery of ammonium borohydride by Parry and his team in 1958 opened up a new area of research into high-density hydrogen storage materials. Despite its promising hydrogen content, the inherent instability of the compound remains a major hurdle for its widespread application. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to overcome these challenges, whether through the development of novel stabilization techniques, the exploration of new synthetic routes, or its use as a precursor for other advanced materials. The foundational work on its synthesis and properties continues to be the bedrock upon which current and future research in this field is built.
References
- 1. US7897129B2 - Process for synthesis of ammonia borane for bulk hydrogen storage - Google Patents [patents.google.com]
- 2. US9604850B2 - Ammonia borane purification method - Google Patents [patents.google.com]
- 3. The solubility NaBH4-Ho(BH4)3-tetrahydrofuran system at 25deg C [inis.iaea.org]
- 4. rsc.org [rsc.org]
- 5. labpartnering.org [labpartnering.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Methods to stabilize and destabilize ammonium borohydride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
